Product packaging for 3-(Aminomethyl)-6-bromopyridin-2-amine(Cat. No.:)

3-(Aminomethyl)-6-bromopyridin-2-amine

Cat. No.: B13017927
M. Wt: 202.05 g/mol
InChI Key: QQKTUMXELRMERL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. sigmaaldrich.comrsc.org This substitution imparts unique chemical properties, making the pyridine ring a cornerstone of heterocyclic chemistry. Pyridine and its derivatives are ubiquitous, found in natural products like certain vitamins (niacin) and alkaloids, and are integral to numerous synthetic compounds. georgiasouthern.edugoogle.com

The presence of the nitrogen atom makes the pyridine ring electron-deficient and gives it a basic character, allowing it to participate in a wide array of chemical reactions. sigmaaldrich.com These properties have rendered pyridine derivatives essential building blocks in many areas of science and industry. They are particularly prominent in medicinal chemistry, where the pyridine scaffold is a key pharmacophore in thousands of drug molecules, contributing to treatments for a wide range of diseases. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals, such as herbicides and pesticides, as well as in material science for creating dyes, polymers, and ligands for catalysis. sigmaaldrich.comgoogle.comscielo.br

Overview of Aminopyridine and Bromopyridine Scaffolds in Organic Synthesis

Within the vast family of pyridine derivatives, aminopyridines and bromopyridines are particularly valuable scaffolds in organic synthesis. The amino (-NH₂) and bromo (-Br) functional groups serve as versatile handles for constructing more complex molecular architectures.

Aminopyridine Scaffolds: Aminopyridines, which exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), are widely used as precursors in the synthesis of pharmaceuticals and other heterocyclic compounds. ru.nlresearchgate.net The amino group can be readily modified, for instance, through alkylation, acylation, or participation in coupling reactions, allowing for the introduction of diverse substituents. georgiasouthern.eduresearchgate.net The development of efficient synthetic methods, such as multicomponent reactions and copper- or palladium-catalyzed aminations, has made a wide variety of substituted aminopyridines readily accessible for research and development. rsc.orgscielo.brnih.gov These scaffolds are known to be key components in molecules with antibacterial, anti-inflammatory, and anticancer activities. researchgate.net

Bromopyridine Scaffolds: Bromopyridines are highly important intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. georgiasouthern.edu These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful strategy for elaborating the pyridine core. georgiasouthern.eduresearchgate.net The synthesis of bromopyridines themselves can be achieved through methods like the diazotization of aminopyridines or through Hofmann degradation of bromopyridine carboxamides. google.com For example, 2-amino-6-bromopyridine (B113427) is a common starting material for creating more complex substituted pyridines. sigmaaldrich.comgoogle.com

Positioning of 3-(Aminomethyl)-6-bromopyridin-2-amine within Pyridinic Compound Classes

The compound This compound is a multi-substituted pyridine derivative that incorporates the key functional features of both aminopyridines and bromopyridines. Its structure is characterized by a pyridine ring substituted with three distinct functional groups:

An amino group (-NH₂) at the C2 position.

An aminomethyl group (-CH₂NH₂) at the C3 position.

A bromine atom (-Br) at the C6 position.

This specific arrangement of functional groups places the molecule at the intersection of several important chemical classes. It is a diaminopyridine derivative, containing two nitrogen-based functional groups. It is also a bromoaminopyridine , possessing both a bromine atom and an amino substituent.

The synthetic pathway to this compound is not widely documented in readily available literature, suggesting it is a specialized or novel compound. A plausible synthetic strategy could involve the reduction of a nitrile precursor, such as 2-amino-6-bromo-3-cyanopyridine. The synthesis of various 2-amino-3-cyanopyridines is well-established through one-pot multicomponent reactions. ru.nlchemicalbook.com The subsequent selective reduction of the nitrile group to an aminomethyl group would yield the target compound.

The reactivity of this compound is dictated by its multiple functional groups. The bromine at the C6 position is susceptible to displacement via cross-coupling reactions. The primary amine at C2 and the primary amine of the aminomethyl group at C3 can undergo reactions typical of amines, such as acylation or alkylation, although their relative reactivity may differ due to electronic and steric effects. The presence of these multiple reactive sites makes this compound a potentially valuable building block for synthesizing complex, poly-functionalized heterocyclic systems for applications in medicinal chemistry and materials science.

Due to the limited published research on this specific compound, detailed experimental data is scarce. Below is a table of predicted properties alongside a data table for the well-documented related compound, 2-Amino-6-bromopyridine.

Predicted Properties for this compound (Note: These values are theoretical and based on the analysis of its chemical structure and data from similar compounds. They are not based on experimental measurements of the compound itself.)

PropertyPredicted Value
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
Reactivity Possesses multiple reactive sites: C-Br for cross-coupling, two primary amines for nucleophilic attack/acylation

Experimental Properties of a Related Compound: 2-Amino-6-bromopyridine

PropertyValueSource(s)
CAS Number 19798-81-3 sigmaaldrich.comtcichemicals.com
Molecular Formula C₅H₅BrN₂ sigmaaldrich.comtcichemicals.com
Molecular Weight 173.01 g/mol sigmaaldrich.com
Melting Point 88-91 °C sigmaaldrich.comtcichemicals.com
Appearance White to light brown powder/crystal tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B13017927 3-(Aminomethyl)-6-bromopyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

3-(aminomethyl)-6-bromopyridin-2-amine

InChI

InChI=1S/C6H8BrN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3,8H2,(H2,9,10)

InChI Key

QQKTUMXELRMERL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)N)Br

Origin of Product

United States

Synthetic Methodologies for 3 Aminomethyl 6 Bromopyridin 2 Amine and Analogous Structures

Direct Synthetic Routes to 3-(Aminomethyl)-6-bromopyridin-2-amine

Direct synthetic routes to the target compound would involve a sequential functionalization of a pyridine (B92270) core. This typically begins with a readily available brominated pyridine precursor.

The starting point for the synthesis of this compound is often a di-substituted pyridine, such as 2,6-dibromopyridine (B144722). The challenge lies in the selective functionalization of one of the bromine atoms. Research has demonstrated that selective mono-amination of 2,6-dibromopyridine can be achieved, providing a key intermediate. acs.org For instance, copper-catalyzed C-N bond-forming reactions allow for the introduction of an amine group at one of the bromo-positions with high selectivity. researchgate.net This control is crucial for preventing the formation of di-substituted byproducts. researchgate.net

Another common precursor is 2-bromopyridine (B144113), which can be functionalized to introduce various substituents. nih.gov The presence of the bromine atom activates the pyridine ring for subsequent reactions. mdpi.com

Introducing an amino group onto the pyridine ring is a critical step. Several strategies exist for this transformation. The Chichibabin reaction is a classic method for aminating pyridines, typically at the 2-position, using sodium amide. wikipedia.org However, for pre-functionalized pyridines, nucleophilic aromatic substitution (SNAr) of a halide is more common.

Transition metal catalysis is widely employed for pyridine amination. Copper-catalyzed methods, such as the Goldberg reaction, can be used to form C-N bonds between 2-halopyridines and amides. nih.gov Palladium-catalyzed reactions, which will be discussed in more detail later, are also highly effective. acs.orgresearchgate.netrsc.org

In some approaches, the pyridine ring is first converted to a pyridine-N-oxide. This activates the ring for amination at the 2-position, after which the N-oxide can be removed. researchgate.net Another strategy involves the use of 2-fluoropyridine (B1216828) and lithium amides or acetamidine (B91507) hydrochloride as an ammonia (B1221849) source. researchgate.net

A novel approach for the direct C-2 amination of pyridines involves a polyfunctional reagent that activates the pyridine nitrogen, transfers an amino group to the C-2 position, and acts as an oxidant. galchimia.com

The aminomethyl group is a key functional component. This moiety can be introduced through various synthetic transformations. One common method is the reduction of a nitrile group. If a cyanopyridine intermediate can be synthesized, its reduction will yield the aminomethyl group.

Another approach involves the use of protected forms of aminomethylating agents. For example, N-Boc protected aminomethylaniline highlights a strategy where a protected amino group is part of the building block. hymasynthesis.com The compound 4-(aminomethyl)pyridine (B121137) itself is a versatile building block in chemical synthesis, often used as an intermediate in the production of pharmaceuticals and other specialty chemicals. chemimpex.com Its synthesis demonstrates methods for attaching an aminomethyl group to a pyridine ring.

For the specific target compound, a plausible route would involve the introduction of a protected aminomethyl group or a precursor like a cyano group at the 3-position of an appropriately substituted 2-amino-6-bromopyridine (B113427) intermediate.

Indirect Synthetic Pathways and Multicomponent Reactions for Substituted 2-Aminopyridines

Indirect pathways often provide more efficient access to complex substituted pyridines by building the ring system with the desired functionalities already in place or by employing powerful cross-coupling reactions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.govyoutube.com The Hantzsch pyridine synthesis is a classic example of an MCR that can produce substituted dihydropyridines, which can then be oxidized to pyridines. nih.gov Modern MCRs offer rapid access to libraries of complex molecules, including substituted 2-aminopyridines, from simple, readily available starting materials. nih.govfrontiersin.orgrsc.org

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of substituted aminopyridines. These methods offer high efficiency and broad functional group tolerance. Both copper and palladium catalysts are commonly used for the amination of 2-halopyridines. rsc.org

Copper-catalyzed reactions, often referred to as Ullmann or Goldberg-type couplings, are effective for the amination of aryl halides, including 2-halopyridines. nih.gov These reactions typically require a copper catalyst, a ligand, and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and mild reaction conditions. libretexts.orgatlanchimpharma.com

The reaction is particularly useful for the synthesis of N-aryl-2-aminopyridines from 2-bromopyridines and various amines. rsc.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is critical to the success of the reaction. Early systems used tri-ortho-tolylphosphine (P(o-Tolyl)₃), but the development of more sophisticated bi- and monodentate phosphine (B1218219) ligands, such as Xantphos and Josiphos, has greatly expanded the scope and efficiency of the reaction. wikipedia.orgresearchgate.netresearchgate.net These advanced catalyst systems can facilitate the coupling of a wide range of amines, including primary and secondary alkyl and aryl amines, with various halopyridines. acs.orgresearchgate.net

A key advantage of the Buchwald-Hartwig amination is its ability to be performed under relatively mild conditions, often using bases like cesium carbonate or potassium carbonate. researchgate.netresearchgate.net This tolerance for various functional groups makes it a highly valuable method in the synthesis of complex molecules, including pharmaceuticals. atlanchimpharma.com

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂1,3-Bis(diphenylphosphino)propane (dppp)NaOt-BuToluene80Good acs.org
Pd(OAc)₂XantphosCs₂CO₃Not SpecifiedNot SpecifiedGood researchgate.net
Pd(OAc)₂BINAPK₂CO₃Not SpecifiedNot SpecifiedGood researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Transition Metal-Catalyzed Amination of 2-Halopyridines

Copper-Catalyzed Ullmann-Type Amination

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a foundational method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction class is instrumental in the synthesis of aryl amines from aryl halides. rsc.org Modern advancements have introduced the use of ligands, such as amino acids or 1-methyl-imidazole, which allow the reaction to proceed under milder conditions and with lower catalyst loadings than the classical approach. acs.orgacs.orgnih.gov

Research into the selective amination of dihalogenated pyridines highlights the utility of this method. For instance, the mono- and di-amination of 2,6-dibromopyridine can be controlled through careful selection of reaction conditions. acs.org A study demonstrated that primary alkylamines can selectively replace one bromine atom on the 2,6-dibromopyridine ring, a key step toward analogous structures. acs.org

Table 1: Selective Monoamination of 2,6-Dibromopyridine

Amine Conditions Product Yield
70% Ethylamine in H₂O Microwave, 2.5 h, 150-205 °C 6-Bromo-N-ethylpyridin-2-amine ~7 g scale
Isopropylamine Microwave, 2.5 h, 150-205 °C 6-Bromo-N-isopropylpyridin-2-amine ~7 g scale
(R)-1-Phenylethylamine Microwave, 2.5 h, 150-205 °C 6-Bromo-N-((R)-1-phenylethyl)pyridin-2-amine ~7 g scale

Data sourced from a study on selective amination of 2,6-dibromopyridine. acs.org

Microwave-Assisted Solvent-Free Amination

The integration of microwave irradiation into synthetic protocols, particularly in solvent-free conditions, aligns with the principles of green chemistry by reducing reaction times and waste. researchgate.netcem.com This technique has been effectively applied to the amination of halopyridines. researchgate.net Microwave-assisted solvent-free amination often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and can be accomplished without a transition metal catalyst for certain substrates. researchgate.net

Studies have shown that microwave heating can dramatically accelerate the amination of bromopyridines compared to conventional heating, leading to higher conversions and yields in significantly shorter timeframes. acs.orgresearchgate.net For example, the reaction of 2,6-dibromopyridine with aniline (B41778) under microwave irradiation at 200°C for 2.5 hours produced the diaminated product in 79% yield, a significant improvement over conventional methods. acs.org This high efficiency makes microwave-assisted synthesis a powerful tool for rapidly generating libraries of substituted aminopyridines. nih.gov

Base-Promoted Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient pathway to complex molecules from simple precursors. Base-promoted cascade reactions are particularly useful for constructing heterocyclic scaffolds like the pyridine ring. rsc.orgrsc.org

A notable cascade strategy involves the reaction of N-propargylic β-enaminones with various nucleophiles. rsc.orgnih.gov In the presence of a base such as sodium hydroxide, N-propargylic β-enaminones can react with N-substituted formamides to generate highly substituted 2-aminopyridines. acs.org This reaction proceeds at room temperature and is notable for using the formyl group as a traceless activating group for the amine, which is removed in situ. acs.org The process is atom-economical, producing only water and sodium formate (B1220265) as byproducts. acs.org This method provides a versatile route to 2-aminopyridine (B139424) derivatives with yields ranging from 31% to 88%. acs.org

Table 2: Synthesis of 2-Aminopyridines from N-Propargylic β-Enaminones and Formamides

N-Propargylic β-Enaminone Formamide Base Product Yield
(E)-3-(prop-2-yn-1-ylamino)-1-phenylbut-2-en-1-one N-methylformamide NaOH N,4-dimethyl-6-phenylpyridin-2-amine 88%
(E)-1-phenyl-3-(prop-2-yn-1-ylamino)prop-2-en-1-one N-phenylformamide NaOH 6-phenyl-N-phenylpyridin-2-amine 75%
(E)-3-(prop-2-yn-1-ylamino)-1-(p-tolyl)but-2-en-1-one N-methylformamide NaOH N,4-dimethyl-6-(p-tolyl)pyridin-2-amine 85%

Data represents selected examples from a study on base-promoted cascade reactions. acs.org

Reactions of Pyridine N-Oxides with Activated Isocyanides

The reaction between pyridine N-oxides and activated isocyanides provides a practical and efficient one-pot, two-step method for synthesizing substituted 2-aminopyridines. nih.govacs.orgfigshare.com This process involves the activation of the pyridine ring by the N-oxide group, making it susceptible to nucleophilic attack. arkat-usa.orgscripps.edu The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is deprotected in situ to yield the final 2-aminopyridine product. nih.govacs.org This method is particularly valuable for synthesizing aminopyridines that are difficult to access through other routes, with reported yields of up to 84%. nih.govacs.org The mechanism is believed to involve the addition of the N-oxide to an activated isocyanide, followed by reaction at the C2 position of the aromatic ring. acs.org

Hofmann Degradation Reaction from Bromopyridine Carboxamides

The Hofmann degradation, or Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgkhanacademy.org The reaction typically proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgbyjus.com This method is a step-down reaction, meaning the carbon chain is shortened. quora.com

This reaction has been successfully applied to the synthesis of aminobromopyridines from their corresponding bromopyridine carboxamide precursors. A patented method describes the preparation of 2-amino-6-bromopyridine from 6-bromo-2-pyridinecarboxamide. google.com The process involves reacting the carboxamide with sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) at elevated temperatures (50-80°C). google.com This specific application demonstrates the utility of the Hofmann degradation for introducing an amino group onto a pre-functionalized pyridine ring.

Table 3: Example of Hofmann Degradation for Aminobromopyridine Synthesis

Starting Material Reagents Conditions Product Yield
6-Bromo-2-pyridinecarboxamide NaOH, Br₂, H₂O 70 °C, 0.5 h 2-Amino-6-bromopyridine 53.2%

Data sourced from a patent describing the preparation method. google.com

Cyclization and Annulation Strategies for Pyridine Ring Formation

Beyond functionalizing an existing ring, the de novo construction of the pyridine ring itself is a major area of synthetic chemistry. baranlab.org These strategies, known as cyclization and annulation reactions, build the heterocyclic core from acyclic precursors. baranlab.orgorganic-chemistry.org

Common approaches include:

Condensation Reactions: The condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives is a classic method for pyridine synthesis. baranlab.org

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions of heterocyclic azadienes have become a favored method for constructing the pyridine ring. baranlab.org

Metal-Catalyzed Cycloadditions: Transition metals can catalyze [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings, a highly atom-efficient process. acsgcipr.org Ruthenium and rhodium are common catalysts for such transformations. acsgcipr.org

Cascade Annulations: Modern methods often employ cascade or domino reactions to build highly substituted pyridines in a single step from simple starting materials, such as the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate. organic-chemistry.org Other strategies involve the cyclization of pyridinium (B92312) 1,4-zwitterions with various partners to form fused heterocyclic systems. mdpi.com

These ring-forming strategies provide fundamental access to the core pyridine structure, which can then be further modified using methods like those described in the preceding sections to arrive at complex targets. acsgcipr.orgresearchgate.net

Intermolecular Annulation Methods

Intermolecular annulation involves the construction of the pyridine ring by combining two or more separate molecular fragments. These methods are highly versatile and allow for the assembly of a wide array of substituted pyridines.

A general and widely used approach is the condensation of carbonyl compounds. baranlab.org For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrically substituted dihydropyridines, which can then be oxidized to pyridines. baranlab.org Modifications to this method allow for the synthesis of asymmetric pyridines by performing the condensation steps sequentially. baranlab.org

Annulation reactions using vinamidinium salts represent another powerful strategy. The reaction of ketones or esters with vinamidinium hexafluorophosphate (B91526) salts that contain electron-withdrawing groups at the β-position can produce pyridines and 2-pyridones in good to excellent yields. acs.org The mechanism is proposed to proceed through a dienaminone intermediate. acs.org

Furthermore, [3+2] annulation reactions provide a modern route to related heterocyclic systems. For example, a self-[3+2] annulation of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org Another variant involves the microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides to form functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles, demonstrating a strategy for building complex heterocycles from pyridine-based starting materials. acs.org

The table below summarizes key intermolecular annulation methods for pyridine synthesis.

Method Reactants Key Features Product Type Reference
Carbonyl CondensationAldehydes, 1,3-dicarbonyls, ammoniaClassic, versatile for symmetric pyridinesDihydropyridines/Pyridines baranlab.org
Vinamidinium Salt AnnulationKetones/Esters, Vinamidinium saltsGood yields, forms pyridines/pyridonesSubstituted Pyridines acs.org
[3+2] AnnulationPyridinium saltsCatalyst-free, mild conditionsN-indolizine-pyridones rsc.org
[3+2] AnnulationHeteroaryl carbonitriles, ArylhydrazidesMetal-free, atom economicalTriazoles/Oxadiazoles acs.org

This table highlights diverse intermolecular annulation reactions for constructing pyridine rings.

Chemo- and Regioselectivity in Synthetic Approaches

Achieving the specific substitution pattern of this compound requires meticulous control over the chemo- and regioselectivity of the synthetic steps. This involves directing incoming functional groups to the desired positions on the pyridine ring and selectively reacting one functional group in the presence of others.

Control of Amination Position on the Pyridine Ring

The placement of amino groups on the pyridine ring is a fundamental challenge in heterocyclic chemistry. For a structure like the target compound, which contains a 2-amino group and a 3-(aminomethyl) group, precise control is paramount.

The synthesis of 2,3-diaminopyridine (B105623) derivatives, which could serve as precursors to the target compound, often starts from 2-aminopyridine. A common sequence involves bromination, nitration, and subsequent reduction. researchgate.netarkat-usa.orgorgsyn.org The initial bromination of 2-aminopyridine preferentially occurs at the 5-position. arkat-usa.orgorgsyn.org Subsequent nitration of 2-amino-5-bromopyridine (B118841) introduces a nitro group at the 3-position. researchgate.netorgsyn.org Finally, reduction of the nitro group affords 2,3-diamino-5-bromopyridine. researchgate.netorgsyn.org This multi-step process highlights how existing substituents direct the position of subsequent functionalization.

Direct amination methods also offer pathways with varying degrees of regioselectivity. The Chichibabin reaction, which uses sodium amide, is a classic method for introducing an amino group at the C2-position of pyridine. wikipedia.org For 3-substituted pyridines, amination regioselectively occurs at the less sterically hindered C6 position. ntu.edu.sg

Modern methods provide more refined control. Amination can be achieved by converting pyridines into heterocyclic phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. This process shows excellent regioselectivity, typically aminating at the 4-position, or at the 2-position if the 4-position is blocked. nih.gov Another approach involves the base-promoted amination of polyhalogenated pyridines, which can selectively functionalize the position ortho to the nitrogen. acs.org Furthermore, amination of pyridine N-oxides, often activated by reagents like tosyl chloride, allows for the introduction of amino groups at the C2 position. researchgate.net

Method Substrate Reagents Selectivity Reference
Nitration/Reduction2-Amino-5-bromopyridineH₂SO₄/HNO₃, then Fe/HClC3-Nitration researchgate.netorgsyn.org
Chichibabin Reaction3-Substituted PyridineNaNH₂C6-Amination (less hindered) ntu.edu.sg
Phosphonium Salt AminationPyridinePPh₃/CBr₄, then NaN₃C4-Amination (or C2 if C4 blocked) nih.gov
Base-Promoted Amination2,5-DibromopyridineAmine, NaOtBu, H₂OC2-Amination acs.org
N-Oxide AminationPyridine N-oxideTsCl, AmineC2-Amination researchgate.net

This table summarizes methods for controlling the position of amination on the pyridine ring, a key step for synthesizing analogs of the target compound.

Selective Functionalization of Bromine Atom

The bromine atom at the C6-position of the target compound is a versatile handle for further chemical modification through cross-coupling reactions or nucleophilic substitution. Ensuring that this atom reacts selectively in the presence of other functional groups, such as the amino groups, is crucial.

A highly effective method for the selective functionalization of bromopyridines is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction can be used to form new carbon-carbon bonds at the position of the bromine atom. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. A notable example is the selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines, which demonstrates that one bromine atom can be functionalized selectively. researchgate.net

The bromine atom on a pyridine ring can also be displaced via nucleophilic aromatic substitution (SNAr). While SNAr is generally more facile with more activating electron-withdrawing groups or with better leaving groups like fluorine, it remains a viable pathway for bromopyridines under certain conditions. nih.gov

Another transformation is the conversion of a 2-bromopyridine into a 2-pyridone. This can be achieved using a Ru(II)-based catalytic system, where the bromine is replaced by an oxygen atom, proceeding through a plausible nucleophilic aromatic substitution mechanism with carbonate. mdpi.com This demonstrates a route to selectively transform the bromo-substituent into a different functional group.

Reaction Type Catalyst/Reagents Transformation Key Feature Reference
Buchwald-Hartwig AminationCu(I) or Pd(0/II) complexesC-Br to C-NSelective C-N bond formation researchgate.net
Suzuki CouplingPd(0) complexes, BaseC-Br to C-CSelective C-C bond formation nih.gov
Conversion to PyridoneRu(II) complex, KOPiv, Na₂CO₃C-Br to C=OOxygen incorporation at the bromo position mdpi.com

This table details methods for the selective functionalization of the bromine atom on a pyridine ring, enabling diverse synthetic modifications.

Reaction Mechanisms and Chemical Reactivity of 3 Aminomethyl 6 Bromopyridin 2 Amine

Reactivity of the Aminomethyl Group

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, most notably condensation reactions with electrophilic partners such as aldehydes and ketones. In these reactions, the aminomethyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of an imine or Schiff base.

The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the aminomethyl group then attacks this carbon, leading to the formation of a carbinolamine intermediate. This intermediate is then protonated at the oxygen, making water a good leaving group and facilitating its elimination to form the final imine product.

The presence of multiple nitrogen atoms with lone pairs of electrons makes 3-(Aminomethyl)-6-bromopyridin-2-amine an excellent candidate for acting as a ligand in coordination chemistry. The aminomethyl nitrogen, along with the amino nitrogen at the 2-position and the pyridine (B92270) ring nitrogen, can coordinate to metal centers, forming stable metal complexes. This polydentate character allows for the formation of chelate rings, which enhances the stability of the resulting complexes. The specific coordination mode will depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The ability to form such complexes makes this compound and its derivatives of interest in the development of new catalysts and materials.

Reactivity of the Bromo-Substituent

The bromo group at the 6-position of the pyridine ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. As a halogen, it serves as a good leaving group in transition metal-catalyzed processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the electron-deficient pyridine ring is particularly susceptible to these transformations.

The Suzuki–Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl structures. In this reaction, the 6-bromo position of this compound can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki–Miyaura Coupling of this compound

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)100
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene110
2-Thiopheneboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane90

This table presents illustrative conditions based on common practices for Suzuki-Miyaura reactions on similar substrates.

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting an aryl or vinyl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. The 6-bromo position of this compound can be effectively alkynylated using this method. The reaction mechanism is thought to involve a palladium catalytic cycle, similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60
EthynyltrimethylsilanePd(OAc)₂ (1) / PPh₃ (2)CuI (2)Diisopropylamine (excess)DMF80
1-HexynePd(PPh₃)₄ (3)CuI (5)Piperidine (excess)Toluene70

This table presents illustrative conditions based on common practices for Sonogashira reactions on similar substrates.

Cross-Coupling Reactions

Ullmann-Type C–N Cross-Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen (C–N) bonds, typically involving the coupling of an aryl halide with an amine. organic-chemistry.orgwikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions, often facilitated by the use of ligands. nih.govmdpi.com For a substrate like this compound, the 6-bromo position is the reactive site for this transformation.

The reaction mechanism generally involves the formation of an organocopper intermediate. organic-chemistry.org A copper(I) catalyst undergoes oxidative addition to the aryl bromide, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the C–N bond and regenerate the catalyst. nih.gov In the case of 2-amino-6-bromopyridine (B113427) derivatives, the reaction can be promoted by various copper sources, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), in the presence of a suitable base and often a ligand. nih.govrsc.org The amino groups present on the substrate, particularly the 2-amino group, can potentially act as an internal ligand, coordinating to the copper center and influencing the reaction's efficiency. A study on the CuCl-catalyzed C-N cross-coupling of 2-bromopyridine (B144113) derivatives with carbazoles highlighted the effectiveness of using 1-methyl-imidazole as a ligand and t-BuOLi as a base, achieving high yields and demonstrating the practicality of this method for N-heteroaryl bond formation. nih.gov

Table 1: Representative Conditions for Ullmann-Type C–N Coupling of Bromopyridine Derivatives

Copper SourceLigandBaseSolventTemperature (°C)Substrate TypeReference
CuCl1-Methyl-imidazolet-BuOLiToluene1102-Bromopyridines nih.gov
CuINoneK₂CO₃Deep Eutectic Solvent60-100(Hetero)aryl halides nih.gov
CuI1,10-PhenanthrolineK₃PO₄DMF1102-Bromo-5-halopyridines rsc.org
Other Palladium-Catalyzed Cross-Couplings

The 6-bromo position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-alkynyl bonds. These reactions are fundamental in modern organic synthesis. core.ac.uk

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds between aryl halides and amines. wikipedia.org Applying this to this compound would involve coupling at the C6-Br bond. However, the presence of the 2-amino group presents a significant challenge, as its proximity to the reaction center can lead to chelation with the palladium catalyst, potentially hindering the catalytic cycle. nih.gov Research on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines has shown that specialized catalyst systems, such as those derived from bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, are effective in overcoming this issue. nih.govresearchgate.net These advanced systems allow for the efficient coupling of both primary and secondary amines. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form aryl alkynes. Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.org Optimized conditions typically involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine ligand like PPh₃, and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). scirp.orgresearchgate.net This methodology provides a direct route to 2-amino-3-alkynylpyridine derivatives in moderate to excellent yields. scirp.org

Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki-Miyaura coupling pairs aryl halides with organoboron compounds. core.ac.uknih.gov The 6-bromo position of the title compound can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and requires a phosphine ligand and a base. researchgate.net The presence of the free amino groups on the pyridine ring can be a concern, potentially leading to side reactions or catalyst deactivation, although many Suzuki protocols are tolerant of such functionality. reddit.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Substituted Bromopyridines

Reaction TypeCatalyst/PrecatalystLigandBaseCoupling PartnerReference
Buchwald-HartwigPd₂ (dba)₃ or Pd(OAc)₂RuPhos / BrettPhosLiHMDSPrimary/Secondary Amines nih.gov
SonogashiraPd(CF₃COO)₂PPh₃Et₃N (+ CuI)Terminal Alkynes scirp.org
Suzuki-MiyauraPd(OAc)₂Imidazopyridine MonophosphineK₃PO₄Arylboronic Acids researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly electron-deficient heterocycles like pyridine. semanticscholar.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable Meisenheimer intermediate, followed by the departure of a leaving group. researchgate.net The viability of SNAr is highly dependent on the electronic nature of the ring; it is facilitated by electron-withdrawing groups and hindered by electron-donating groups.

For this compound, the presence of two electron-donating amino groups significantly deactivates the pyridine ring towards classical nucleophilic attack, making SNAr at the 6-position challenging under standard conditions. thieme-connect.de However, recent advances have shown that this limitation can be overcome using transition-metal catalysis. A novel strategy employing a ruthenium(II) catalyst enables SNAr amination reactions on aminopyridines. thieme-connect.deresearchgate.net In this approach, the ruthenium complex transiently coordinates to the pyridine ring in an η⁶-fashion, which powerfully withdraws electron density and activates the ring for nucleophilic attack, allowing the displacement of a leaving group that would otherwise be inert. thieme-connect.deresearchgate.net This catalytic method provides a pathway for SNAr reactions on electron-rich pyridines, expanding the synthetic utility of substrates like this compound. thieme-connect.de

Reactivity of the 2-Amino Group on the Pyridine Ring

The 2-amino group is a potent nucleophile and a key site for derivatization and the construction of more complex molecular architectures.

Amidation and Derivatization Reactions

The primary amino group at the C2 position readily undergoes reactions typical of aromatic amines. It can be acylated by reacting with acid chlorides, anhydrides, or activated carboxylic acids to form the corresponding amides. nih.gov Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These derivatization reactions are fundamental for modifying the electronic and steric properties of the molecule or for installing protecting groups. The chemoselectivity between the 2-amino group and the 3-aminomethyl group can be a challenge, although the 2-amino group's nucleophilicity is generally attenuated by its connection to the aromatic ring, potentially allowing for selective reaction at the more basic and unhindered aminomethyl side chain under certain conditions.

Cyclization Reactions Leading to Fused Heterocycles

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. acs.org This is typically achieved by reacting the 2-aminopyridine with an α-haloketone (the Chichibabin reaction) or other bifunctional electrophiles. In the context of this compound, the 2-amino group, in concert with the adjacent 3-aminomethyl group, provides a powerful platform for building novel fused rings. This 1,2-diamine-like arrangement on the pyridine core can react with various one-carbon or two-carbon electrophilic building blocks (e.g., aldehydes, ketones, carboxylic acid derivatives) to undergo intramolecular cyclization, leading to the formation of fused five- or six-membered rings. For instance, reaction with an aldehyde could lead, after initial imine formation and cyclization, to a fused dihydropyrimidine (B8664642) or related heterocyclic system. Such cyclization strategies are pivotal in constructing complex, polycyclic scaffolds from readily available aminopyridine precursors. nih.gov

Synergistic Reactivity of Multiple Functional Groups

The true synthetic power of this compound lies in the potential for synergistic or tandem reactions that utilize its multiple functional groups in a single, streamlined process. The distinct reactivity of each site—the electrophilic C-Br bond and the nucleophilic amino groups—allows for the design of elegant synthetic sequences.

A prime example of this synergistic reactivity would be a one-pot or sequential process combining a cross-coupling reaction with a cyclization. For instance:

Palladium-Catalyzed Coupling followed by Cyclization: The 6-bromo position could first undergo a Suzuki or Sonogashira coupling to introduce a new substituent. scirp.orgresearchgate.net This substituent could be designed to contain an electrophilic center that, in a subsequent step, reacts intramolecularly with either the 2-amino or 3-aminomethyl group to form a new fused ring.

Buchwald-Hartwig Amination followed by Cyclization: A Buchwald-Hartwig amination at the 6-position could install a new N-substituent. nih.gov If this substituent contains an appropriate functional group, it could then participate in a cyclization reaction with the 3-aminomethyl group, leading to complex tricyclic structures.

These multi-step sequences, where one functional group is used to set the stage for a transformation at another, highlight the compound's value as a versatile building block for constructing molecules with significant structural complexity, particularly in the synthesis of novel heterocyclic libraries for medicinal chemistry and materials science.

Interplay between Bromine, Amine, and Aminomethyl Reactivities

The reactivity of this compound is a nuanced interplay of its constituent parts. The pyridine ring itself possesses an electron-deficient nature, making it susceptible to nucleophilic attack. This is further influenced by the attached functional groups.

Amino Groups (C2 and C3-methylamine): The 2-amino group is a potent electron-donating group due to the resonance delocalization of its lone pair into the pyridine ring. This increases the electron density of the ring, activating it towards electrophilic substitution, although such reactions on pyridines can be complex. Conversely, both the 2-amino and the 3-aminomethyl groups are nucleophilic centers. The exocyclic amine of the aminomethyl group is generally more nucleophilic than the ring-bound amine, whose lone pair is partially involved in the aromatic system. This differential nucleophilicity allows for selective reactions, such as acylation or alkylation, to occur preferentially at the aminomethyl nitrogen under controlled conditions.

Bromine Atom (C6): The bromine atom at the C6 position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. The inherent electron deficiency of the pyridine ring at the α-position (C6), combined with the electron-withdrawing inductive effect of the bromine, facilitates this substitution. Furthermore, the electron-donating 2-amino group enhances the rate of SNAr at the C6 position. This site is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of carbon, nitrogen, and oxygen-based substituents. sigmaaldrich.com For instance, similar 2-amino-bromopyridines undergo palladium-catalyzed cyanation or coupling with other amines. sigmaaldrich.com

The strategic positioning of these groups allows for regioselective functionalization. For example, the greater nucleophilicity of the aminomethyl group can be exploited for initial modification, leaving the 2-amino and 6-bromo sites available for subsequent transformations.

Functional GroupPositionPredicted Reactivity TypeControlling Factors & Notes
Aminomethyl (-CH₂NH₂)C3Nucleophilic (alkylation, acylation, condensation)Generally the most nucleophilic amine. Can form imines with aldehydes/ketones.
Amine (-NH₂)C2Nucleophilic, Electron-donatingNucleophilicity is lower than the aminomethyl group. Activates the ring for SNAr at C6.
Bromine (-Br)C6Leaving Group (SNAr, cross-coupling)Position is activated for nucleophilic attack. Readily displaced by various nucleophiles or engaged in metal-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

The multifunctionality of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient for rapidly constructing complex molecular architectures, particularly fused heterocyclic systems.

A plausible and powerful application of this molecule is in intramolecular cyclization reactions to form bicyclic and tricyclic products. For instance, a reaction sequence could be initiated by reacting the C3-aminomethyl group with a suitable bifunctional electrophile. This could be followed by an intramolecular cyclization event involving either the C2-amino group or a nucleophilic displacement of the C6-bromine.

One well-documented strategy for related compounds involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated reagents to form imidazo[1,5-a]pyridines. nih.govbeilstein-journals.org In a similar vein, this compound could react with reagents like aldehydes or ketones. The initial condensation with the aminomethyl group would form an imine or an aminal, which could then undergo an intramolecular cyclization. The C2-amino group could attack the newly formed electrophilic center, leading to a dihydropyrimido[1,2-a]pyridine core. Subsequent aromatization, potentially with the loss of the C6-bromine, could drive the reaction forward.

Reactant(s)Proposed Reaction TypePotential Product Core Structure
Phosgene equivalent (e.g., triphosgene)Tandem Condensation/CyclizationImidazo[1,5-a]pyridin-one derivative
α-Haloketone (R-CO-CH₂-X)Tandem Alkylation/Intramolecular SNArPyrido[1,2-a]pyrazine derivative
Aldehyde (R-CHO) followed by oxidationCascade Condensation/Cyclization/AromatizationImidazo[1,5-a]pyridine derivative nih.govbeilstein-journals.org
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)[4+2] Cycloaddition/Rearomatization CascadeSubstituted pyrido-diazepine derivative researchgate.net

These cascade reactions, which leverage the intrinsic reactivity of the molecule's functional groups, provide a powerful and atom-economical route to novel and complex heterocyclic scaffolds from a single, versatile starting material. researchgate.netnih.gov The precise outcome can often be directed by the choice of reactants and reaction conditions, highlighting the synthetic utility of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the structure, connectivity, and chemical environment of atoms.

One-dimensional (1D) NMR provides fundamental information about the number and type of unique nuclei in a molecule.

¹H NMR: This technique identifies the different proton environments. For 3-(Aminomethyl)-6-bromopyridin-2-amine, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) protons of the aminomethyl group, and the protons of the two amine (-NH₂) groups. The chemical shifts and splitting patterns would confirm the substitution pattern on the pyridine ring.

¹³C NMR: This experiment detects unique carbon atoms. The structure of the title compound contains six distinct carbon atoms: four in the aromatic pyridine ring (two of which are bonded to nitrogen, one to bromine, and one to the aminomethyl group) and one in the aminomethyl side chain.

¹⁵N NMR: Given the presence of three distinct nitrogen atoms (the pyridine ring nitrogen, the C2-amine, and the aminomethyl group), ¹⁵N NMR would be a valuable, albeit less common, technique to confirm three unique nitrogen environments.

Predicted 1D NMR Data for this compound This table is illustrative and based on predicted chemical shifts.

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityAssignment
¹H~7.5 - 6.5Doublet, DoubletAromatic CH (2H)
¹H~4.5 - 5.5Broad SingletC2-NH₂ (2H)
¹H~3.8 - 4.2Singlet-CH₂-NH₂ (2H)
¹H~1.5 - 2.5Broad Singlet-CH₂-NH₂ (2H)
¹³C~160SingletC2-NH₂
¹³C~145SingletAromatic C-H
¹³C~140SingletC6-Br
¹³C~120SingletC3-CH₂NH₂
¹³C~115SingletAromatic C-H
¹³C~45Singlet-CH₂-NH₂

Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity by correlating signals from a 1D spectrum.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are adjacent to one another. It would be used to confirm the connectivity between the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene protons to the aminomethyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, regardless of whether they are connected through bonds. For a rigid structure like a substituted pyridine, NOESY or ROESY could confirm the spatial proximity of the aminomethyl group's protons to the proton at C4 and the amine group at C2, further validating the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula, as very few formulas will match a given exact mass. For this compound (C₆H₈BrN₃), the expected exact mass would be a key piece of identifying evidence.

Predicted HRMS Data

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₆H₈BrN₃[M+H]⁺201.9974

In tandem mass spectrometry (MS/MS), ions of the parent molecule are selected and fragmented. Analyzing the masses of the resulting fragments provides powerful confirmation of the molecule's structure. For the title compound, characteristic fragmentation patterns would be expected, such as the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying which groups are present. For this compound, IR would be used to confirm the presence of the amine N-H bonds and the aromatic ring.

Predicted IR Absorption Bands This table is illustrative and based on characteristic absorption frequencies.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (-CH₂-)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchPyridine Ring

X-ray Diffraction (XRD)

X-ray diffraction is a cornerstone technique for the characterization of solid materials, offering unparalleled insight into the atomic and molecular structure of a crystal.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined.

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, the analysis of closely related brominated pyridine derivatives illustrates the depth of information this technique provides. For instance, the crystal structure of 3-Bromopyridin-2-amine has been elucidated, revealing key structural parameters and intermolecular interactions. nih.gov In its crystal structure, molecules form inversion dimers through N—H⋯N hydrogen bonds. nih.gov These dimers further assemble into two-dimensional layers. nih.gov

Another related compound, tris[(6-bromopyridin-2-yl)methyl]amine, has also been characterized by SC-XRD. nih.gov Its analysis revealed a trigonal pyramidal geometry around the central nitrogen atom and provided precise measurements of C-Br bond distances. nih.gov

Table 1: Illustrative Single-Crystal XRD Data for Related Bromopyridine Compounds

Parameter3-Bromopyridin-2-amine nih.govtris[(6-bromopyridin-2-yl)methyl]amine researchgate.net
Chemical Formula C₅H₅BrN₂C₁₈H₁₅Br₃N₄
Molecular Weight 173.02527.07
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 12.2179 (6)6.2445 (8)
b (Å) 4.0007 (2)13.2335 (16)
c (Å) 12.8451 (6)13.4984 (16)
α (°) 9079.168 (2)
β (°) 109.731 (3)88.671 (2)
γ (°) 9078.962 (2)
Volume (ų) 591.01 (5)1075.2 (2)
Z (molecules/unit cell) 42
Temperature (K) 173180

This table is illustrative and based on data from structurally related compounds to demonstrate the type of information obtained from SC-XRD.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the context of this compound would be:

Phase Identification: Confirming that the synthesized bulk material consists of the intended crystalline phase by comparing its PXRD pattern to a reference pattern (which could be calculated from single-crystal data).

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Crystallinity Analysis: Assessing the degree of crystallinity of the sample, distinguishing between crystalline and amorphous solid forms.

The analysis involves scanning the sample over a range of 2θ angles and recording the characteristic peaks. researchgate.net The positions and relative intensities of these peaks are determined by the crystal lattice of the substance. researchgate.net

Table 2: Hypothetical PXRD Peak List for a Crystalline Compound

Diffraction Angle (2θ) [°]d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
21.14.2180
25.83.4565
28.33.1530

This table is a generalized representation of PXRD data and does not represent measured data for this compound.

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy)

Beyond diffraction methods, other spectroscopic techniques are vital for a full characterization. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the brominated aminopyridine ring. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the aromatic ring and the solvent used for the analysis.

Studies on related compounds, such as 2-amino-3,5-dibromopyridine, show a characteristic broad absorption band in the UV region. bas.bg For this particular analog, a single broad band was observed at 255 nm. bas.bg This provides a reference point for the expected spectral behavior of brominated aminopyridines.

Table 3: Illustrative UV-Vis Spectroscopic Data for a Related Compound

Compoundλ_max (nm)Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]Solvent
2-amino-3,5-dibromopyridine bas.bg25510160Ethanol

This table presents experimental data for a structurally related compound to exemplify the application of UV-Vis spectroscopy.

Computational and Theoretical Investigations of 3 Aminomethyl 6 Bromopyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

DFT calculations on substituted aminopyridines are typically performed using specific combinations of functionals and basis sets, such as B3LYP with the 6-311+G(d,p) or 6-311++G(d,p) basis sets, to optimize the molecular geometry and compute electronic properties. researchgate.netnih.gov Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

For instance, in a study on a related compound, ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov These values help in understanding charge transfer within the molecule. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical reactions. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Bromo-Aminopyridine Derivative nih.gov
ParameterCalculated Value (eV)Significance
HOMO Energy-6.2700Indicates electron-donating capability
LUMO Energy-2.1769Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0931Relates to chemical stability and reactivity

To understand how a chemical reaction occurs, computational chemists locate the transition state (TS)—the highest energy point along the reaction pathway. Transition state calculations are crucial for determining reaction kinetics and mechanisms, such as those involved in the synthesis or metabolic pathways of 3-(Aminomethyl)-6-bromopyridin-2-amine.

These calculations involve optimizing the geometry to find a first-order saddle point on the potential energy surface, where the structure has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Methods like DFT are employed to calculate the energy barrier (activation energy) of the reaction, which is the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction. This type of analysis can be instrumental in predicting the feasibility of synthetic routes or understanding enzymatic reactions involving the compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl side chain, MD simulations can explore its conformational landscape. These simulations can reveal the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). The results often include analyses of root-mean-square deviation (RMSD) to assess structural stability over the simulation time. In drug discovery contexts, MD simulations are used to investigate how a ligand like this compound interacts with a biological target, showing the stability of the binding pose and identifying key interactions that hold the complex together. nih.govnih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves first optimizing the molecule's geometry and then performing the GIAO calculation at the same level of theory. nih.gov The computed chemical shifts are often scaled or referenced against a known standard, like tetramethylsilane (TMS), to improve agreement with experimental data. nih.gov Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify different conformational isomers present in a sample.

Table 2: Hypothetical In Silico Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)Environment
C2 (bearing -NH₂)~158Pyridyl ring, adjacent to two N atoms
C6 (bearing -Br)~140Pyridyl ring, adjacent to N and Br
C4~138Pyridyl ring
C5~110Pyridyl ring
C3 (bearing -CH₂NH₂)~120Pyridyl ring
CH₂ (aminomethyl)~45Aliphatic side chain

Structure–Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govchemrevlett.com For a class of compounds including this compound, QSAR can be used to predict the activity of new, unsynthesized analogs.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate a statistical model by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A high q² value (typically > 0.5) indicates a model with good predictive ability. Such models are invaluable for guiding the design of more potent or selective compounds. nih.gov

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

A significant hurdle in the widespread investigation of 3-(Aminomethyl)-6-bromopyridin-2-amine is the development of green and economically viable synthetic pathways. Current multi-step syntheses often suffer from low yields, the use of hazardous reagents, and the generation of substantial waste. Future research will likely focus on overcoming these limitations through innovative synthetic strategies.

Key areas of focus will include:

Catalytic C-H Aminomethylation: Direct functionalization of a 2-amino-6-bromopyridine (B113427) precursor through catalytic C-H activation would represent a major advancement. This approach would shorten the synthetic route and reduce the number of steps required for protection and deprotection.

Flow Chemistry: The implementation of continuous flow reactors could offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for potentially exothermic or hazardous reactions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign processes.

Synthetic Strategy Potential Advantages Key Challenges
Catalytic C-H AminomethylationAtom economy, reduced step countCatalyst development, regioselectivity control
Flow ChemistryImproved safety, scalability, higher yieldsInitial setup cost, potential for clogging
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme stability, substrate scope

Exploration of Novel Reactivity Patterns

The distinct electronic and steric properties of this compound open the door to a wide range of chemical transformations. A deeper understanding of its reactivity is crucial for its utilization as a versatile building block in organic synthesis.

Future investigations are anticipated in the following areas:

Orthogonal Functionalization: The differential reactivity of the bromo, aminomethyl, and amino groups could be exploited for selective, one-pot functionalization, enabling the rapid generation of diverse molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of functional groups.

Coordination Chemistry: The 2-aminopyridine (B139424) moiety, along with the aminomethyl group, can act as a bidentate ligand, forming stable complexes with various transition metals. The properties of these complexes could be tuned for applications in catalysis or materials science.

Integration into Advanced Functional Materials

The inherent structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions provides a foundation for creating materials with tailored properties.

Promising avenues for research include:

Metal-Organic Frameworks (MOFs): The compound could serve as a multitopic organic linker for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Derivatives of this compound could exhibit interesting photophysical properties, leading to the development of new fluorescent probes or organic light-emitting diodes (OLEDs).

Bioactive Scaffolds: The 2-aminopyridine core is a common motif in many biologically active compounds. nih.govwustl.edu The unique substitution pattern of this compound could be leveraged to design new therapeutic agents. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been investigated for imaging aggregated α-synuclein in Parkinson's disease. nih.govwustl.edu

Computational Design and Prediction of Derivatives with Tailored Properties

In silico methods are poised to play a pivotal role in accelerating the discovery and development of derivatives of this compound with specific functionalities. Computational chemistry can provide valuable insights into the structure-property relationships of these molecules, guiding synthetic efforts toward the most promising candidates.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity, enabling the prediction of the properties of new, unsynthesized compounds.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Electronic structure, reactivityCatalyst design, materials science
Molecular DockingBinding affinity, interaction modeDrug discovery, enzyme inhibition
QSAR ModelingBiological activity, toxicityLead optimization, virtual screening

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